Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16553304
InChI: InChI=1S/C12H9IN2O2/c1-2-17-12(16)7-3-4-9-8(5-7)11(13)10(6-14)15-9/h3-5,15H,2H2,1H3
SMILES:
Molecular Formula: C12H9IN2O2
Molecular Weight: 340.12 g/mol

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate

CAS No.:

Cat. No.: VC16553304

Molecular Formula: C12H9IN2O2

Molecular Weight: 340.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate -

Specification

Molecular Formula C12H9IN2O2
Molecular Weight 340.12 g/mol
IUPAC Name ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate
Standard InChI InChI=1S/C12H9IN2O2/c1-2-17-12(16)7-3-4-9-8(5-7)11(13)10(6-14)15-9/h3-5,15H,2H2,1H3
Standard InChI Key MHCBJFHQVVOAOG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)NC(=C2I)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate (C₁₂H₉IN₂O₂) features a fused bicyclic indole system with substitutions at the 2-, 3-, and 5-positions:

  • 2-position: A cyano (-CN) group enhances electrophilicity and participates in cyclization reactions.

  • 3-position: An iodine atom enables cross-coupling reactions via transition-metal catalysis.

  • 5-position: An ethyl carboxylate (-COOEt) group improves solubility and serves as a handle for further derivatization .

The iodine atom’s electronegativity (2.66) and large atomic radius (1.98 Å) influence the compound’s reactivity, particularly in Suzuki-Miyaura and Ullmann-type couplings.

Physicochemical Data

PropertyValueSource
Molecular Weight340.12 g/mol
IUPAC NameEthyl 2-cyano-3-iodo-1H-indole-5-carboxylate
DensityNot reported
Melting PointNot reported
SolubilityLikely polar aprotic solvents

Comparative analysis with analogues reveals distinct properties. For example, ethyl 2-cyano-3-iodo-1-methyl-1H-indole-5-carboxylate (C₁₃H₁₁IN₂O₂) has a molecular weight of 354.14 g/mol, illustrating how methylation at the 1-position marginally increases mass without altering core reactivity .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the indole nucleus:

Step 1: Indole Core Formation
A Fischer indole synthesis or Madelung cyclization constructs the bicyclic framework. For example, cyclohexanone derivatives condense with phenylhydrazines under acidic conditions to yield the indole backbone .

Step 2: Electrophilic Substitution at C-3
Iodination proceeds via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–25°C. The 3-position’s inherent reactivity directs iodination selectively .

Step 3: Cyano and Ester Functionalization

  • Cyano Introduction: Treatment of 2-carboxamide intermediates with thionyl chloride (SOCl₂) or phosphorus(V) oxychloride (POCl₃) dehydrates the amide to a nitrile.

  • Esterification: Carboxylic acid precursors react with ethanol under Steglich or Mitsunobu conditions to install the ethyl ester .

Applications in Medicinal Chemistry

Androgen Receptor (AR) Antagonism

Ethyl 2-cyano-3-iodo-1H-indole-5-carboxylate derivatives exhibit potent AR antagonism, critical for treating prostate cancer. Key findings include:

  • Compound 8: An indole-based AR antagonist with IC₅₀ = 0.085 μM but limited metabolic stability (T₁/₂ = 12.35 min) .

  • Stability Optimization: Introducing electron-withdrawing groups (EWGs) at C-3 (e.g., iodine) extends half-life to 120 min (e.g., Compound 35i) .

Structure-Activity Relationship (SAR) Insights

  • C-3 Substitutions: Iodo groups block oxidative metabolism at C-3, a common degradation pathway for indoles (Figure 3 in ).

  • C-2 Cyano Groups: Enhance binding affinity to AR’s ligand-binding domain (LBD) via dipole interactions with Arg752 .

  • C-5 Ester Flexibility: Ethyl esters balance lipophilicity (logP ≈ 2.8) and solubility, improving oral bioavailability .

Metabolic Stability and Pharmacokinetics

In Vitro Metabolism

Hepatic microsome assays reveal two primary pathways:

  • Oxidative Cleavage: CYP3A4 oxidizes the indole ring at C-2/C-3, forming isatin derivatives susceptible to ring opening .

  • Ester Hydrolysis: Carboxylesterases convert the ethyl ester to a carboxylic acid, reducing cell permeability .

Strategies for Stabilization

  • C-3 Halogenation: Iodo groups reduce CYP-mediated oxidation by 75% compared to hydrogen .

  • Prodrug Approaches: Masking the carboxylic acid as a pivaloyloxymethyl (POM) ester enhances oral absorption .

Future Research Directions

Targeted Drug Delivery

Conjugating the indole core to nanoparticle carriers (e.g., PLGA) could improve tumor-specific uptake. Preliminary data suggest a 3.2-fold increase in prostate tumor accumulation compared to free drug .

Dual AR/GR Antagonism

Molecular docking predicts that C-5 ester modifications (e.g., replacing ethyl with cyclopropyl) may enable glucocorticoid receptor (GR) binding, addressing Enzalutamide resistance in metastatic cancers .

Green Synthesis Protocols

Developing solvent-free iodination using ball milling or microwave irradiation could reduce waste. Pilot studies show 85% yield under microwave conditions (100 W, 5 min) .

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